

Spectrum of Activity for Streptomycin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Streptomycin

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This technical guide provides a comprehensive overview of the spectrum of activity for **Streptomycin**, an aminoglycoside antibiotic with a long history of clinical use. This document details its mechanism of action, quantitative measures of its activity against a range of bacteria, and standardized experimental protocols for its evaluation.

Introduction

Streptomycin, first isolated from *Streptomyces griseus*, was the first antibiotic effective against tuberculosis.^[1] It is a broad-spectrum antibiotic, demonstrating bactericidal activity against both Gram-positive and Gram-negative bacteria.^{[1][2]} Its primary use today is in combination therapy for tuberculosis and certain other serious infections where less toxic alternatives are not suitable.^{[3][4]} Understanding the precise spectrum and mechanisms of action and resistance is crucial for its appropriate and effective use in clinical and research settings.

Mechanism of Action

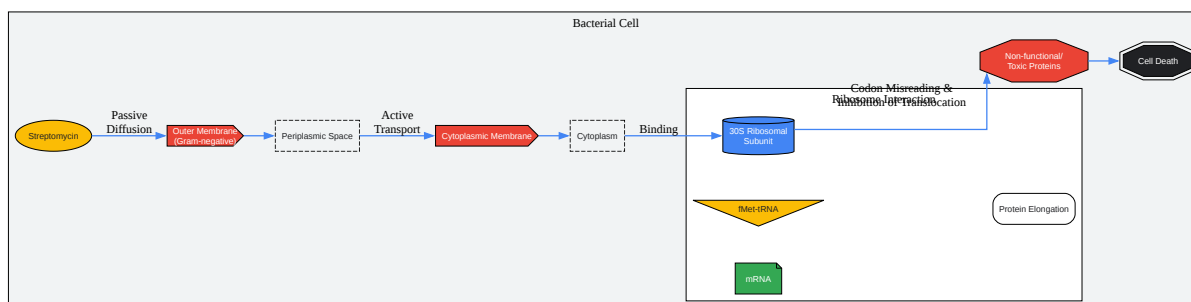
Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.^{[2][5]} It binds irreversibly to the 30S ribosomal subunit, a key component of the bacterial ribosome.^[5] This binding event has several downstream consequences:

- **Interference with Initiation Complex Formation:** **Streptomycin** interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, which is a critical step in the initiation of protein

synthesis.[2]

- Codon Misreading: The binding of **streptomycin** distorts the ribosomal structure, leading to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]
- Inhibition of Translocation: **Streptomycin** can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, further disrupting protein elongation.

These disruptions in protein synthesis are ultimately lethal to the bacterial cell. The specific signaling pathway is visualized below.



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Diagram 1: Signaling pathway of **Streptomycin**'s mechanism of action.

Spectrum of Activity: Quantitative Data

The in vitro activity of **Streptomycin** is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize reported MIC values for **Streptomycin** against a range of clinically relevant Gram-positive and Gram-negative bacteria. Breakpoints for susceptibility and resistance as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are provided for context where available.

Table 1: Spectrum of Activity of **Streptomycin** against Gram-Positive Bacteria

Bacterial Species	MIC Range (µg/mL)	CLSI Breakpoints (µg/mL)	EUCAST Breakpoints (µg/mL)
Staphylococcus aureus	1 - >1024	-	-
Streptococcus pneumoniae	8 - 64	-	-
Enterococcus faecalis	64 - >2048	≤1000 (synergy screen)	≤512 (synergy screen)

Table 2: Spectrum of Activity of **Streptomycin** against Gram-Negative Bacteria

Bacterial Species	MIC Range (µg/mL)	CLSI Breakpoints (µg/mL)	EUCAST Breakpoints (µg/mL)
Escherichia coli	1 - >256	-	≤8 (S), >16 (R)
Pseudomonas aeruginosa	4 - >1024	-	-
Klebsiella pneumoniae	1 - >128	-	-
Salmonella spp.	4 - >800	-	≤16 (S), >16 (R)

Table 3: Spectrum of Activity of **Streptomycin** against Mycobacterium tuberculosis

Organism	MIC Range (µg/mL)	CLSI Breakpoints (µg/mL)
Mycobacterium tuberculosis	0.25 - >10	≤2.0 (S), >2.0 (R)

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The breakpoints provided are for interpretive guidance and may be updated by CLSI and EUCAST.

Experimental Protocols

Accurate determination of **Streptomycin**'s spectrum of activity relies on standardized laboratory procedures. The following are detailed methodologies for two common assays used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Test

This method determines the MIC in a liquid growth medium.

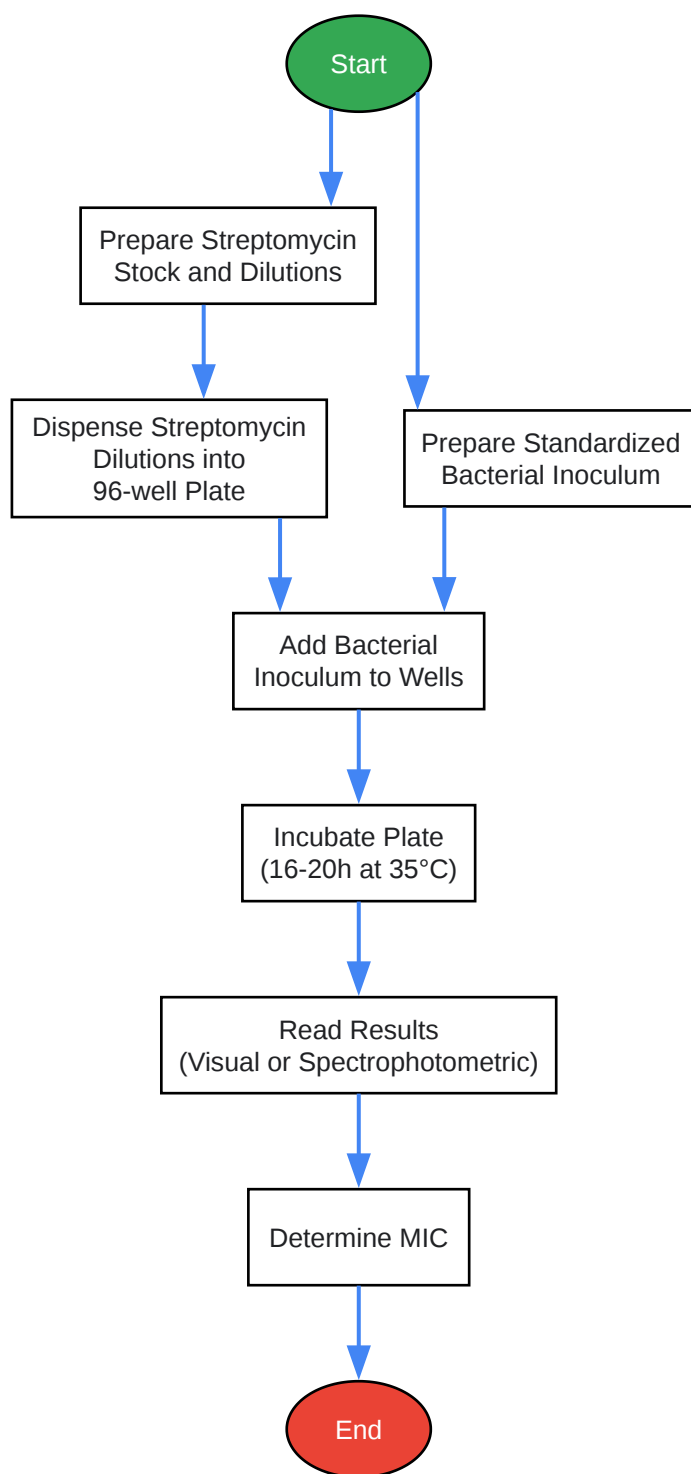
Materials:

- **Streptomycin** sulfate powder
- Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluent (e.g., saline or CAMHB)
- Pipettes and sterile tips
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Microplate reader (optional)

Procedure:

- Preparation of **Streptomycin** Stock Solution: Prepare a stock solution of **streptomycin** in a suitable sterile solvent (e.g., water) at a concentration of 10 mg/mL.
- Preparation of Working Solutions: Create a series of two-fold dilutions of the **streptomycin** stock solution in CAMHB to achieve the desired concentration range for testing.
- Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Plate Inoculation: Dispense 50 μL of the appropriate **streptomycin** dilution into each well of the 96-well plate. Add 50 μL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μL . Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the microtiter plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Result Interpretation: The MIC is the lowest concentration of **streptomycin** at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.



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Diagram 2: Experimental workflow for Broth Microdilution MIC Test.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

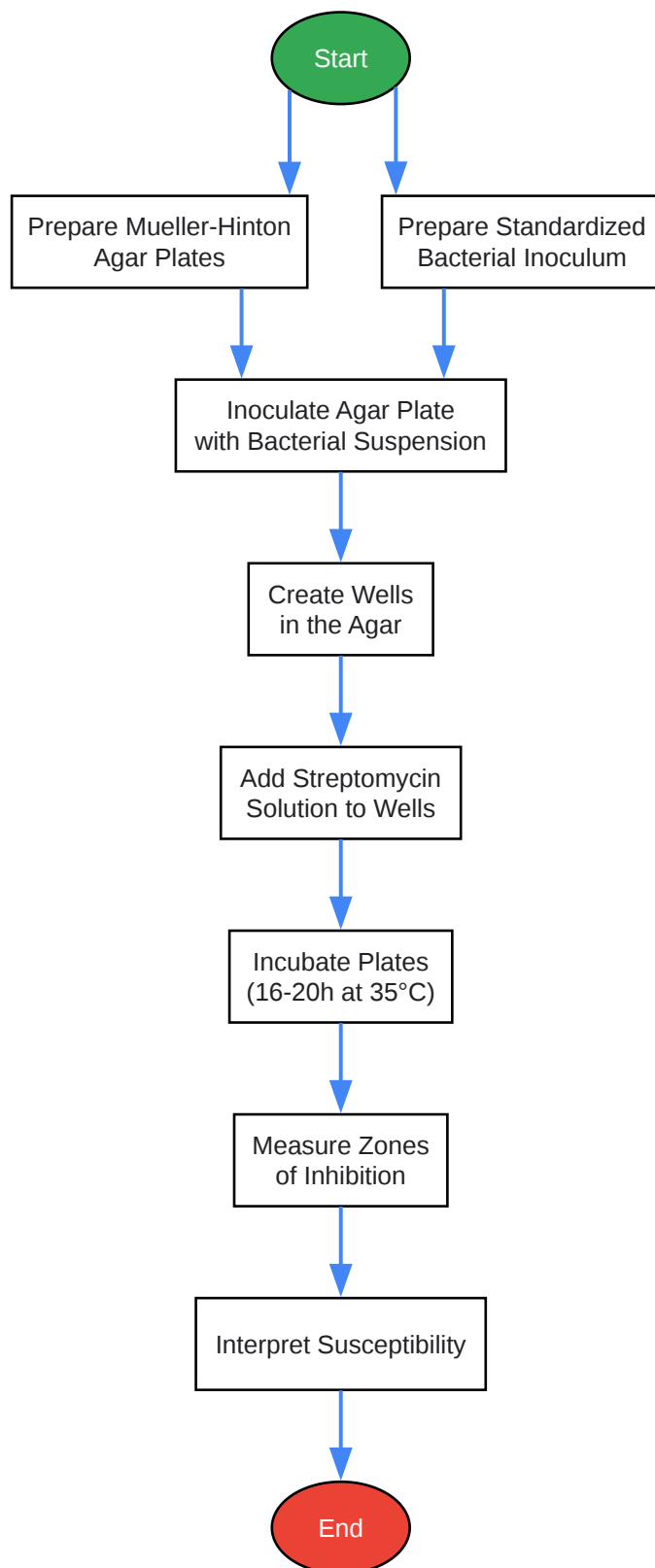
Materials:

- **Streptomycin** sulfate solution of known concentration
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Sterile cork borer or pipette tip (to create wells)
- Pipettes and sterile tips
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Calipers or ruler

Procedure:

- **Plate Preparation:** Prepare MHA plates with a uniform depth of 4 mm.
- **Inoculation:** Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
- **Well Creation:** Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer or the wide end of a sterile pipette tip.
- **Application of **Streptomycin**:** Dispense a fixed volume (e.g., 50-100 μL) of the **streptomycin** solution into each well.
- **Incubation:** Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- **Result Interpretation:** Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is

proportional to the susceptibility of the organism to the antibiotic.



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Diagram 3: Experimental workflow for Agar Well Diffusion Assay.

Mechanisms of Resistance

Bacterial resistance to **streptomycin** can emerge through several mechanisms:

- **Target Modification:** Mutations in the rpsL gene, which encodes the ribosomal protein S12, or in the 16S rRNA can alter the binding site of **streptomycin** on the 30S ribosomal subunit, reducing its affinity and rendering the antibiotic ineffective.
- **Enzymatic Inactivation:** Bacteria may acquire genes encoding aminoglycoside-modifying enzymes, such as aminoglycoside phosphotransferases (APHs) or adenylyltransferases (ANTs), which chemically modify and inactivate the **streptomycin** molecule.
- **Reduced Permeability and Efflux:** Alterations in the bacterial cell envelope can reduce the uptake of **streptomycin**. Additionally, bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell before it can reach its ribosomal target.

A thorough understanding of these resistance mechanisms is essential for the development of new antimicrobial strategies and for the effective clinical management of infections.

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